N-(4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

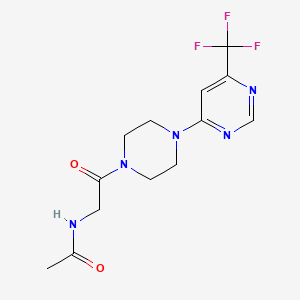

“N-(4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide” is a compound with the molecular formula C18H23N3O2S. It is a type of 2-aminothiazole derivative . 2-aminothiazole derivatives are known for their wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects .

Molecular Structure Analysis

The molecular structure of “N-(4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide” is characterized by a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The compound also contains an amide group and an ethylphenyl group. The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Aplicaciones Científicas De Investigación

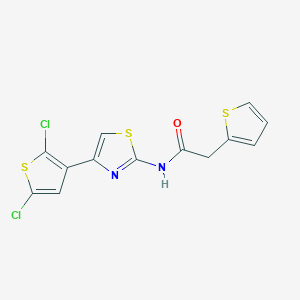

- The synthesized derivatives of this compound have been evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal species . These studies aim to combat drug resistance by pathogens and explore potential new agents for treating microbial infections.

- Cancer remains a significant global health challenge. Compounds derived from the thiazole nucleus, such as our target compound, have been investigated for their antitumor activities . Specifically, they were screened against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7). Some derivatives showed promising activity, suggesting their potential as anticancer agents.

- The indiscriminate use of antimicrobial agents has led to alarming levels of microbial resistance . Researchers are actively seeking novel molecules with unique modes of action. Our compound’s pharmacological activities make it a candidate for rational drug design to address this issue.

- The heterocyclic thiazole nucleus has been associated with various medicinal properties, including anti-inflammatory, antibacterial, antifungal, and antitubercular activities . Understanding its mechanisms of action and optimizing its derivatives can lead to valuable therapeutic agents.

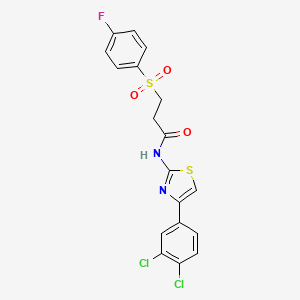

- Recent work has synthesized derivatives combining thiazole and sulfonamide groups, both known for their antibacterial properties . These hybrid compounds represent a promising therapeutic strategy to combat bacterial infections.

- Computational approaches, such as molecular docking, have been employed to study the binding mode of active compounds with specific receptors . Our compound’s interactions within binding pockets of selected protein structures (PDB IDs 1JIJ, 4WMZ, and 3ERT) provide insights for drug design.

Antimicrobial Activity

Anticancer Potential

Drug Resistance Mitigation

Thiazole Nucleus as a Medicinal Scaffold

Hybrid Antibacterials

Molecular Docking Studies

Direcciones Futuras

The future directions for research on “N-(4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide” and similar 2-aminothiazole derivatives could involve further exploration of their biological activities and the development of novel synthetic strategies . Given their wide range of biological activities, these compounds have significant potential for drug development .

Mecanismo De Acción

Target of Action

The compound, also known as N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide, is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . It has shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its potential anticancer and anti-inflammatory properties . .

Result of Action

The compound’s action results in molecular and cellular effects that could potentially inhibit the growth of cancerous cells and reduce inflammation . .

Propiedades

IUPAC Name |

N-[4-[2-(4-ethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-5-12-6-8-13(9-7-12)19-15(22)10-14-11-24-17(20-14)21-16(23)18(2,3)4/h6-9,11H,5,10H2,1-4H3,(H,19,22)(H,20,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVXQCHQACGVCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(allylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2408953.png)

![5-[[4-(Dimethylamino)-3-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2408954.png)

![(E)-2-(benzo[d]oxazol-2-yl)-3-(3-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2408959.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2408961.png)

![N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide](/img/structure/B2408966.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2408968.png)